molecular formula C25H26N6O2 B11932719 2-Cyano-3-(5-(1-cyclohexyl-6-methyl-1,6-dihydroimidazo[4,5-d]pyrrolo[2,3-b]pyridin-2-yl)furan-2-yl)-N,N-dimethylacrylamide

2-Cyano-3-(5-(1-cyclohexyl-6-methyl-1,6-dihydroimidazo[4,5-d]pyrrolo[2,3-b]pyridin-2-yl)furan-2-yl)-N,N-dimethylacrylamide

Cat. No.: B11932719
M. Wt: 442.5 g/mol
InChI Key: RPIGHLXKDWUGDT-DTQAZKPQSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of FM-479 involves multiple steps, starting with the preparation of the core structure, followed by functional group modifications. The exact synthetic routes and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is synthesized in research laboratories under controlled conditions to ensure high purity and yield .

Chemical Reactions Analysis

FM-479, being a structural analog of FM-381, does not exhibit significant reactivity under standard conditions. It is primarily used as a negative control in biochemical assays, meaning it does not undergo typical chemical reactions such as oxidation, reduction, or substitution in these contexts . The compound is stable under normal laboratory conditions and does not form major products through common chemical reactions.

Scientific Research Applications

FM-479 is primarily used in scientific research as a negative control for FM-381. This means it is used to validate the specificity and efficacy of FM-381 in inhibiting JAK3. By comparing the effects of FM-381 and FM-479, researchers can confirm that the observed biological effects are due to the specific inhibition of JAK3 by FM-381 and not due to off-target effects . FM-479 is used in various fields, including:

    Chemistry: To study the specificity of kinase inhibitors.

    Biology: To investigate the role of JAK3 in cellular processes.

    Medicine: To develop targeted therapies for diseases involving JAK3 dysregulation.

    Industry: As a reference compound in the development of new kinase inhibitors.

Mechanism of Action

FM-479 does not exhibit any inhibitory activity against JAK3 or other kinases. It serves as a negative control, meaning it does not interact with the molecular targets or pathways involved in JAK3 inhibition. This lack of activity makes it an ideal reference compound to validate the specificity of FM-381 .

Comparison with Similar Compounds

FM-479 is similar to FM-381 in terms of its chemical structure but differs significantly in its biological activity. While FM-381 is a potent covalent reversible inhibitor of JAK3, FM-479 lacks this inhibitory activity . Other similar compounds include:

    FM-381: A potent JAK3 inhibitor with high selectivity.

    PF-06747711: Another JAK inhibitor with different selectivity profiles.

    GSK9311: A kinase inhibitor with distinct target specificity.

FM-479’s uniqueness lies in its role as a negative control, providing a baseline to compare the effects of active inhibitors like FM-381 .

Properties

Molecular Formula

C25H26N6O2

Molecular Weight

442.5 g/mol

IUPAC Name

(E)-2-cyano-3-[5-(3-cyclohexyl-10-methyl-3,5,8,10-tetrazatricyclo[7.3.0.02,6]dodeca-1,4,6,8,11-pentaen-4-yl)furan-2-yl]-N,N-dimethylprop-2-enamide

InChI

InChI=1S/C25H26N6O2/c1-29(2)25(32)16(14-26)13-18-9-10-21(33-18)24-28-20-15-27-23-19(11-12-30(23)3)22(20)31(24)17-7-5-4-6-8-17/h9-13,15,17H,4-8H2,1-3H3/b16-13+

InChI Key

RPIGHLXKDWUGDT-DTQAZKPQSA-N

Isomeric SMILES

CN1C=CC2=C3C(=CN=C21)N=C(N3C4CCCCC4)C5=CC=C(O5)/C=C(\C#N)/C(=O)N(C)C

Canonical SMILES

CN1C=CC2=C3C(=CN=C21)N=C(N3C4CCCCC4)C5=CC=C(O5)C=C(C#N)C(=O)N(C)C

Origin of Product

United States

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